molecular formula C18H16ClNO B5773536 2-[3-(4-chlorophenyl)acryloyl]-1,2,3,4-tetrahydroisoquinoline

2-[3-(4-chlorophenyl)acryloyl]-1,2,3,4-tetrahydroisoquinoline

Cat. No.: B5773536
M. Wt: 297.8 g/mol
InChI Key: SBDJFIJFPLGSTH-JXMROGBWSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-[3-(4-chlorophenyl)acryloyl]-1,2,3,4-tetrahydroisoquinoline is a chemical compound that has gained attention in scientific research due to its potential therapeutic applications. This compound is a tetrahydroisoquinoline derivative that has been synthesized using various methods. It has been studied for its mechanism of action, biochemical and physiological effects, and potential advantages and limitations for lab experiments. Future research directions for this compound are also being explored.

Mechanism of Action

The mechanism of action of 2-[3-(4-chlorophenyl)acryloyl]-1,2,3,4-tetrahydroisoquinoline is not fully understood. However, it has been proposed that it may act by inhibiting the activity of certain enzymes involved in inflammation and oxidative stress. It may also modulate the activity of certain signaling pathways involved in cell proliferation and survival.
Biochemical and Physiological Effects
Studies have shown that this compound has various biochemical and physiological effects. It has been found to reduce the production of pro-inflammatory cytokines and increase the activity of antioxidant enzymes. It has also been shown to induce apoptosis in cancer cells and protect neurons from oxidative stress.

Advantages and Limitations for Lab Experiments

2-[3-(4-chlorophenyl)acryloyl]-1,2,3,4-tetrahydroisoquinoline has several advantages for lab experiments. It is relatively easy to synthesize and has been shown to have low toxicity in animal models. However, its solubility in water is limited, which may affect its bioavailability in vivo. Additionally, more research is needed to fully understand its mechanism of action and potential side effects.

Future Directions

There are several future research directions for 2-[3-(4-chlorophenyl)acryloyl]-1,2,3,4-tetrahydroisoquinoline. One area of interest is its potential use as a therapeutic agent for neurodegenerative diseases such as Parkinson's disease and Alzheimer's disease. It may also have applications in the treatment of cancer and inflammatory disorders. Further studies are needed to fully understand its mechanism of action and potential therapeutic benefits. Additionally, more research is needed to optimize its synthesis and improve its bioavailability.

Synthesis Methods

The synthesis of 2-[3-(4-chlorophenyl)acryloyl]-1,2,3,4-tetrahydroisoquinoline has been achieved using different methods. One of the most common methods involves the reaction of 4-chlorobenzaldehyde with nitroethane to form the nitrostyrene intermediate. This intermediate is then reduced to the corresponding amine using a reducing agent such as sodium borohydride. The amine is then reacted with the appropriate acid to form the final product.

Scientific Research Applications

2-[3-(4-chlorophenyl)acryloyl]-1,2,3,4-tetrahydroisoquinoline has been studied for its potential therapeutic applications. It has been found to possess anti-inflammatory, antioxidant, and anticancer properties. It has also been shown to have neuroprotective effects in animal models of Parkinson's disease and Alzheimer's disease.

Properties

IUPAC Name

(E)-3-(4-chlorophenyl)-1-(3,4-dihydro-1H-isoquinolin-2-yl)prop-2-en-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16ClNO/c19-17-8-5-14(6-9-17)7-10-18(21)20-12-11-15-3-1-2-4-16(15)13-20/h1-10H,11-13H2/b10-7+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SBDJFIJFPLGSTH-JXMROGBWSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC2=CC=CC=C21)C(=O)C=CC3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CN(CC2=CC=CC=C21)C(=O)/C=C/C3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16ClNO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

297.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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